2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Various bases and solvents can be employed to facilitate cyclization reactions.
Major Products Formed:
Reduction of Nitro Group: 2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole.
Substitution of Bromine: 2-Substituted-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole and nitro-phenyl groups.
3-Nitrobenzaldehyde: Contains the nitro-phenyl group but lacks the imidazole and thiazole rings.
2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole: A derivative formed by the reduction of the nitro group.
Uniqueness: 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combination of imidazole and thiazole rings with a nitro-phenyl substituent. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
944581-12-8 |
---|---|
Molekularformel |
C11H6BrN3O2S |
Molekulargewicht |
324.16 g/mol |
IUPAC-Name |
2-bromo-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-2-1-3-8(4-7)15(16)17/h1-6H |
InChI-Schlüssel |
UYTNZUXJGMAMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(SC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.